molecular formula C9H12N2O3 B13007533 Methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetate

Methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetate

Cat. No.: B13007533
M. Wt: 196.20 g/mol
InChI Key: VFFZFRZOISPJLE-UHFFFAOYSA-N
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Description

Methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetate is a heterocyclic compound that features a pyrazolo-oxazine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with an oxazine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug design and development, particularly as a scaffold for creating new therapeutic agents.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)-methanol
  • Methyl 3-chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate

Uniqueness

Methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetate is unique due to its specific substitution pattern and the presence of the acetate group, which can influence its reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetate

InChI

InChI=1S/C9H12N2O3/c1-13-8(12)5-7-6-10-11-3-2-4-14-9(7)11/h6H,2-5H2,1H3

InChI Key

VFFZFRZOISPJLE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C2N(CCCO2)N=C1

Origin of Product

United States

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